

# Electron shell configuration differences between argon and xenon

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An In-depth Technical Guide to the Electron Shell Configuration Differences Between Argon and Xenon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the electron shell configurations of argon (Ar) and xenon (Xe). Understanding the nuanced differences in their electronic structures is fundamental for applications where these noble gases are used, including in advanced imaging techniques, as anesthetics, and in the synthesis of novel compounds. This document outlines their core electronic properties, presents comparative quantitative data, details the experimental protocols for determining these properties, and provides a visual representation of their electron shell structures.

## Core Electron Shell Configurations

Argon and xenon are both noble gases, elements characterized by full valence electron shells. This electron configuration is the primary reason for their chemical inertness and stability.<sup>[1]</sup> However, the significant difference in their principal quantum numbers and the number of electron shells leads to distinct physical and chemical properties.

- Argon (Ar): With an atomic number of 18, argon's electron configuration is  $1s^2 2s^2 2p^6 3s^2 3p^6$ .<sup>[2][3]</sup> Its electrons are distributed across three principal energy levels ( $n=1, 2$ , and  $3$ ). The outermost shell ( $n=3$ ) is completely filled with eight valence electrons, fulfilling the octet rule and rendering it highly stable.<sup>[4]</sup>

- Xenon (Xe): Xenon has an atomic number of 54, and its electron configuration is  $1s^2 2s^2 2p^6 3s^2 3p^6 4s^2 3d^{10} 4p^6 5s^2 4d^{10} 5p^6$ .<sup>[5][6]</sup> Its 54 electrons occupy five principal energy levels ( $n=1, 2, 3, 4$ , and  $5$ ). Like argon, its outermost shell ( $n=5$ ) contains a full octet of eight valence electrons.<sup>[5]</sup> The key difference is the presence of filled d-orbitals in the  $n=3$  and  $n=4$  shells and a significantly larger atomic size.<sup>[7][8]</sup>

The shorthand noble gas notation for these elements is:

- Argon (Ar):  $[\text{Ne}] 3s^2 3p^6$ <sup>[3][9]</sup>
- Xenon (Xe):  $[\text{Kr}] 4d^{10} 5s^2 5p^6$ <sup>[7][8]</sup>

## Quantitative Data Comparison

The differences in their electron shell structures give rise to measurable variations in their atomic properties. The following tables summarize key quantitative data for argon and xenon.

Table 1: Electron Shell and Configuration Data

Property	Argon (Ar)	Xenon (Xe)
Atomic Number	18	54
Full Electron Configuration	$1s^2 2s^2 2p^6 3s^2 3p^6$ <sup>[2]</sup>	$1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6$ <sup>[6][10]</sup>
Electrons per Shell	2, 8, 8 <sup>[11]</sup>	2, 8, 18, 18, 8 <sup>[7][8]</sup>
Valence Electrons	8	8 <sup>[5][10]</sup>

Table 2: Physical and Energetic Properties

Property	Argon (Ar)	Xenon (Xe)
Atomic Radius (empirical)	71 pm[12]	108 pm[12]
Atomic Radius (calculated)	188 pm[13]	216 pm[13]
First Ionization Energy (kJ/mol)	1520.6[14]	1170.4[14]
Second Ionization Energy (kJ/mol)	2665.8[14]	2046.4[14]
Third Ionization Energy (kJ/mol)	3931[14]	3099.4[14]
Electron Affinity (kJ/mol)	0[11][15]	0[7][8]

The larger atomic radius of xenon is a direct consequence of its additional electron shells.[12] Furthermore, xenon's lower first ionization energy compared to argon indicates that its outermost electrons are held less tightly by the nucleus.[14] This is due to the increased distance from the nucleus and the shielding effect of the inner electrons, making xenon more susceptible to forming chemical compounds under certain conditions, such as with highly electronegative elements like fluorine.[1]

## Experimental Protocols

The determination of the electronic and atomic properties of argon and xenon relies on precise experimental techniques. The following are detailed methodologies for key experiments.

### Protocol for Determining Electron Configuration and Ionization Energies via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of atoms by measuring the kinetic energy of electrons ejected by high-energy photons.[5][16]

Objective: To determine the binding energies of electrons in argon and xenon, thereby confirming their electron configurations and quantifying their ionization energies.

## Methodology:

- Sample Preparation and Introduction:
  - Ensure the ultra-high vacuum (UHV) chamber of the photoelectron spectrometer is evacuated to a pressure below  $10^{-8}$  torr to prevent scattering of photoelectrons.[\[17\]](#)
  - Introduce a high-purity gaseous sample of either argon or xenon into the UHV chamber through a precision leak valve.
  - Maintain a constant, low pressure of the sample gas (typically  $10^{-5}$  to  $10^{-6}$  torr) within the chamber during the experiment.
- Instrumentation and Setup:
  - Radiation Source: Utilize an X-ray source (e.g., Al K $\alpha$  or Mg K $\alpha$ ) for X-ray Photoelectron Spectroscopy (XPS) to probe core-level electrons, or a UV gas discharge lamp (e.g., He I or He II) for Ultraviolet Photoelectron Spectroscopy (UPS) to probe valence-level electrons.[\[6\]](#)[\[17\]](#)
  - Energy Analyzer: Employ a hemispherical electron energy analyzer to measure the kinetic energy of the ejected photoelectrons.
  - Detector: Use an electron multiplier (e.g., a channeltron) to count the electrons at each kinetic energy.
- Data Acquisition:
  - Irradiate the gaseous sample with monochromatic photons of a known energy ( $h\nu$ ).[\[16\]](#)
  - The energy analyzer sweeps through a range of kinetic energies, and the detector counts the number of electrons at each energy level.
  - The data is plotted as photoelectron count (intensity) versus binding energy (BE). The binding energy is calculated using the equation:  $BE = h\nu - KE$ , where KE is the measured kinetic energy of the photoelectrons.[\[16\]](#)
- Data Analysis and Interpretation:

- The resulting PES spectrum will show a series of peaks. Each peak corresponds to the ionization of an electron from a specific atomic orbital.<sup>[5]</sup>
- The binding energy of each peak provides the energy required to remove an electron from that specific subshell.
- The peak with the lowest binding energy corresponds to the first ionization energy (the energy to remove an electron from the outermost valence orbital).<sup>[5]</sup>
- The relative intensity (area) of the peaks is proportional to the number of electrons in the corresponding subshell.<sup>[16]</sup> By analyzing the number of peaks and their relative intensities, the full electron configuration can be deduced.

## Protocol for Determining Atomic Radius via X-ray Crystallography

For noble gases, the atomic radius (specifically, the van der Waals radius) is determined by measuring the distance between adjacent nuclei in the solid, crystalline state.<sup>[18]</sup> This requires cryogenic temperatures to solidify the gas.

Objective: To measure the internuclear distance in solid-phase argon and xenon to determine their atomic radii.

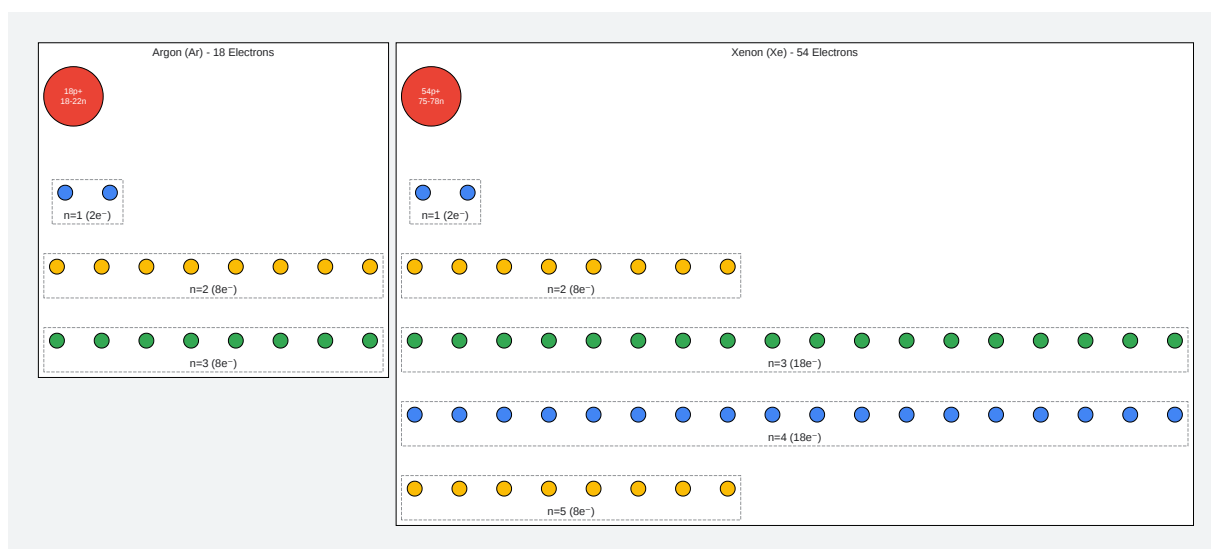
Methodology:

- Crystal Growth:
  - Introduce high-purity argon or xenon gas into a cryostat equipped with a sample holder (e.g., a capillary tube).
  - Slowly cool the sample holder using liquid helium or a closed-cycle refrigerator to a temperature below the freezing point of the gas (83.8 K for Ar, 161.4 K for Xe).
  - A single crystal is grown by carefully controlling the cooling rate to allow for the slow formation of a periodic lattice structure.
- Instrumentation and Setup:

- X-ray Source: Use a monochromatic X-ray source, typically from a copper or molybdenum target, to generate an X-ray beam of a known wavelength ( $\lambda$ ).
- Goniometer: Mount the cryostat containing the crystal onto a goniometer, which allows for precise rotation of the crystal in the X-ray beam.
- Detector: Position an area detector (e.g., a CCD or pixel detector) to capture the diffraction pattern.<sup>[12]</sup>
- Data Acquisition:
  - Direct the monochromatic X-ray beam onto the crystal.
  - Rotate the crystal in small increments while continuously exposing it to the X-ray beam.
  - The ordered atomic lattice diffracts the X-rays at specific angles, creating a pattern of high-intensity spots (reflections) on the detector.<sup>[12][14]</sup>
  - Record the angles ( $\theta$ ) and intensities of these reflections for a full range of crystal orientations.
- Data Analysis and Interpretation:
  - The diffraction pattern is analyzed using Bragg's Law:  $n\lambda = 2d \sin(\theta)$ , where  $d$  is the spacing between the atomic planes in the crystal.<sup>[14]</sup>
  - By analyzing the positions of thousands of reflections, a three-dimensional electron density map of the crystal is constructed using Fourier transform methods.<sup>[10]</sup>
  - From this map, the precise positions of the atomic nuclei can be determined, and the internuclear distance between adjacent atoms can be measured.
  - The atomic radius is defined as half the distance between the nuclei of two adjacent, non-bonded atoms in the crystal lattice.

## Visualization of Electron Shell Structures

The logical relationship between the subatomic particles and their organization within argon and xenon can be visualized. The following diagram illustrates the electron shell structures of both atoms, highlighting the differences in principal energy levels and electron distribution.



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Figure 1: Comparative Bohr models of Argon and Xenon electron shells.



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